Azepan-1-yl{4-[(naphthalen-2-yloxy)methyl]phenyl}methanone
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Overview
Description
1-AZEPANYL{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE is a complex organic compound with a molecular formula of C24H25NO2 This compound is characterized by the presence of an azepane ring, a naphthyloxy group, and a phenylmethanone moiety
Preparation Methods
The synthesis of 1-AZEPANYL{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthyloxy group: This step involves the reaction of a naphthol derivative with a suitable alkylating agent to form the naphthyloxy moiety.
Coupling with the phenylmethanone: The final step involves the coupling of the azepane-naphthyloxy intermediate with a phenylmethanone derivative under conditions that promote the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-AZEPANYL{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-AZEPANYL{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-AZEPANYL{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-AZEPANYL{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE can be compared with other similar compounds, such as:
1-azepanyl-[4-[(phenylthio)methyl]phenyl]methanone: This compound has a similar azepane ring and phenylmethanone moiety but differs in the presence of a phenylthio group instead of a naphthyloxy group.
1-azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone: This compound features a methoxy and methylthio substitution on the phenyl ring, offering different chemical properties and reactivity.
The uniqueness of 1-AZEPANYL{4-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25NO2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
azepan-1-yl-[4-(naphthalen-2-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C24H25NO2/c26-24(25-15-5-1-2-6-16-25)21-11-9-19(10-12-21)18-27-23-14-13-20-7-3-4-8-22(20)17-23/h3-4,7-14,17H,1-2,5-6,15-16,18H2 |
InChI Key |
KJOLODSLSGHXKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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